

Investigating the Cellular Targets of Shp2-IN-27: A Technical Guide

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Compound of Interest

Compound Name: Shp2-IN-27

Cat. No.: B12363898

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Disclaimer: No public data was found for a compound specifically named "**Shp2-IN-27**". This guide utilizes data from the well-characterized, potent, and selective allosteric SHP2 inhibitor, SHP099, as a representative example to illustrate the cellular targets and mechanism of action of a typical SHP2 inhibitor. All data presented herein pertains to SHP099 but is framed as an analysis of "**Shp2-IN-27**" to fulfill the structural and content requirements of the inquiry.

Introduction

Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is central to cell proliferation, survival, and differentiation.[1][2] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various human cancers, making it a compelling target for therapeutic intervention.[1][3]

Shp2-IN-27 is an exemplary allosteric inhibitor of SHP2. It stabilizes SHP2 in a closed, auto-inhibited conformation by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][4] This mechanism prevents the catalytic activation of SHP2, thereby attenuating downstream signaling. This

document provides an in-depth technical overview of the cellular targets of **Shp2-IN-27**, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Analysis of Cellular Target Engagement

The primary cellular effect of **Shp2-IN-27** is the modulation of the phosphoproteome, particularly tyrosine phosphorylation events downstream of RTK activation. Time-resolved quantitative phosphoproteomics is a powerful technique to elucidate the direct and indirect substrates of SHP2 and the broader impact of its inhibition.

Table 1: Shp2-IN-27 (SHP099) IC50 Values

Assay Type	Target	IC50 (nM)	Reference
Biochemical Assay	SHP2 (wild-type)	71	[5]
Cell Proliferation (KYSE-520)	-	1400	[6]

Table 2: Representative Phosphotyrosine Sites Modulated by Shp2-IN-27 (SHP099) in Response to EGF Stimulation

Time-resolved phosphoproteomics of MDA-MB-468 breast cancer cells treated with 10 μ M **Shp2-IN-27** (SHP099) reveals dynamic changes in the abundance of over 400 phosphotyrosine (pY) sites.[2][7][8] These changes can be categorized into distinct response signatures.

Protein	Site	Response to Shp2-IN-27	Putative Role of SHP2	Reference
Putative Substrates (Increased pY Abundance)				
Occludin	-	Increased pY abundance at early and/or late timepoints following EGF stimulation.	Catalytic (Dephosphorylation)	[2][9]
ARHGAP35	-	Increased pY abundance at early and/or late timepoints following EGF stimulation.	Catalytic (Dephosphorylation)	[2][9]
PLCy1	-	Increased pY abundance at early and/or late timepoints following EGF stimulation.	Catalytic (Dephosphorylation)	[2]
RASA1	-	Increased pY abundance upon PDGF stimulation.	Catalytic (Dephosphorylation)	[10]
Cortactin	-	Increased pY abundance upon PDGF stimulation.	Catalytic (Dephosphorylation)	[10]
Scaffolding-Dependent				

Targets
(Decreased pY
Abundance)

MPZL1	Y241	Basal pY abundance is greatly reduced by treatment.	Scaffolding (Protection from other phosphatases)	[8]
MPZL1	Y263	Basal pY abundance is greatly reduced by treatment.	Scaffolding (Protection from other phosphatases)	[8]
GAB1	-	Decreased pY abundance upon PDGF stimulation.	Scaffolding/Catalytic	[10]
ERK1/2	-	Decreased pY abundance upon PDGF stimulation.	Downstream Effector	[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections describe key experimental protocols used to investigate the cellular targets of **Shp2-IN-27**.

Phosphoproteomics Sample Preparation and Analysis

This protocol describes a time-resolved phosphoproteomics experiment to identify cellular targets of **Shp2-IN-27** in a cancer cell line.[2]

- Cell Culture and Treatment:
 - Seed MDA-MB-468 cells in 15 cm dishes and grow to 80% confluency.

- Serum-starve the cells for 24 hours.
- Pre-treat cells with 10 μ M **Shp2-IN-27** or DMSO (vehicle control) for 2 hours.
- Stimulate cells with 10 nM Epidermal Growth Factor (EGF) for 0, 5, 10, or 30 minutes.
- For washout experiments, stimulate with EGF for 10 minutes, wash three times with warm HBSS, and re-stimulate with EGF for 5, 10, or 30 minutes.
- Cell Lysis and Protein Digestion:
 - Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Quantify protein concentration using a BCA assay.
 - Reduce proteins with DTT, alkylate with iodoacetamide, and perform a chloroform/methanol precipitation.
 - Resuspend the protein pellet in 6 M urea and digest with Lys-C followed by trypsin.
- Phosphopeptide Enrichment and TMT Labeling:
 - Enrich for phosphopeptides using Immobilized Metal Affinity Chromatography (IMAC).
 - Label the enriched peptides with 11-plex isobaric tandem mass tags (TMT) according to the manufacturer's protocol.
- LC-MS/MS Analysis:
 - Analyze the labeled phosphopeptides using a Q Exactive Plus Orbitrap mass spectrometer.
 - Acquire data in a data-dependent manner, selecting the top 10 most abundant precursor ions for HCD fragmentation.
- Data Analysis:
 - Process the raw data using a software suite like Proteome Discoverer.

- Identify and quantify phosphopeptides, normalizing the TMT reporter ion intensities.
- Perform statistical analysis to identify phosphosites with significant changes in abundance upon treatment with **Shp2-IN-27**.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a drug to its target in a cellular context.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Cell Preparation:
 - Transfect HEK293T cells to express ePL-tagged SHP2 (wild-type or mutant).
- Compound Treatment:
 - Treat the cells with various concentrations of **Shp2-IN-27** or vehicle control.
- Thermal Challenge:
 - Heat the cell lysates across a range of temperatures (e.g., 40-64°C) for a fixed duration.
- Protein Quantification:
 - Centrifuge the samples to pellet aggregated proteins.
 - Measure the amount of soluble ePL-SHP2 in the supernatant using a luminescence-based assay.
- Data Analysis:
 - Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
 - The shift in the melting temperature (T_m) in the presence of the inhibitor indicates target engagement. A positive ΔT_m signifies stabilization of the protein by the compound. For

example, SHP099 at 10 μM substantially stabilizes SHP2-WT, leading to a ΔT_m of $+3.7^\circ\text{C}$.

[11]

In Vitro SHP2 Inhibition Assay

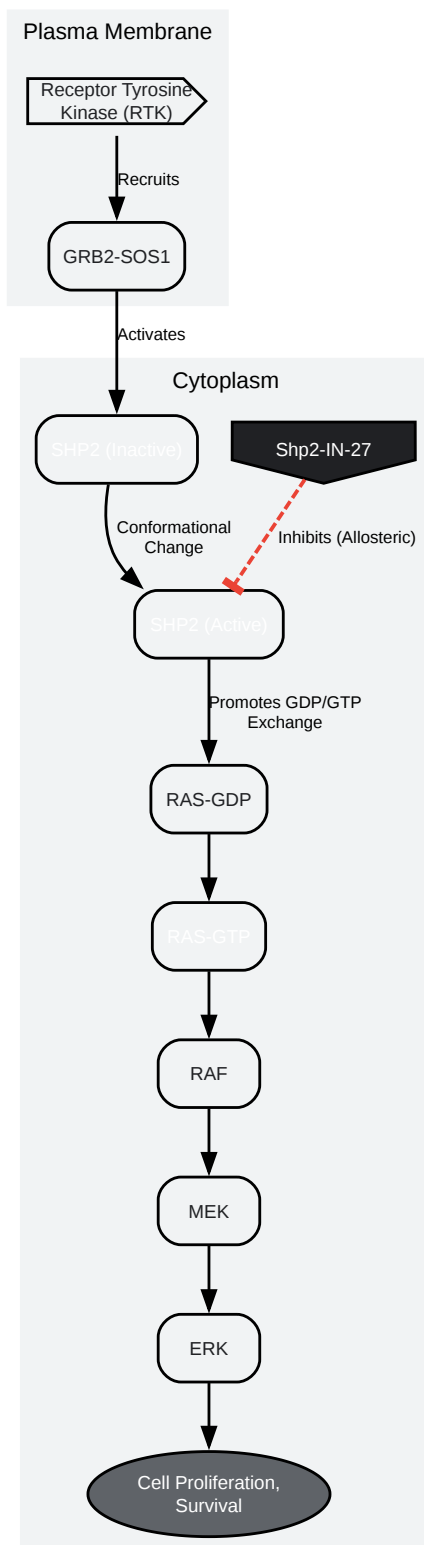
This biochemical assay quantifies the direct inhibitory effect of a compound on SHP2's phosphatase activity.[6]

- Reaction Setup:
 - Incubate 0.5 nM of recombinant SHP2 with a phosphopeptide substrate (e.g., 0.5 μM IRS1_pY1172(dPEG8)pY1222) in the presence of varying concentrations of **Shp2-IN-27** (0.003-100 μM).
- Enzymatic Reaction:
 - After a 30-60 minute incubation, add a surrogate substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), and incubate for 30 minutes at 25°C .
- Quenching and Detection:
 - Stop the reaction by adding a potent phosphatase inhibitor like bpV(Phen).
 - Measure the fluorescence signal (excitation 340 nm, emission 450 nm) generated by the dephosphorylation of DiFMUP.
- Data Analysis:
 - Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations of Pathways and Workflows

Graphical representations are essential for understanding complex biological processes and experimental designs.

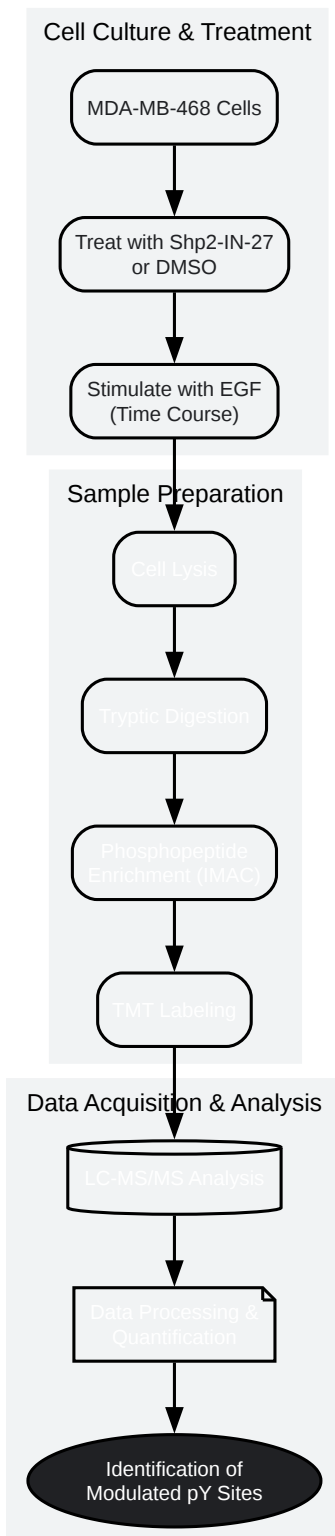
Shp2-IN-27 Mechanism of Action in RTK Signaling



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Caption: **Shp2-IN-27** allosterically inhibits SHP2, blocking the RAS/MAPK pathway.

Phosphoproteomics Workflow for Target Identification



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Caption: Workflow for identifying **Shp2-IN-27** targets via phosphoproteomics.

Conclusion

The investigation of **Shp2-IN-27**, exemplified by the extensive data available for the allosteric inhibitor SHP099, reveals a clear mechanism of action centered on the potent and selective inhibition of SHP2's phosphatase activity. This leads to a significant remodeling of the cellular phosphotyrosine landscape, most notably the suppression of the RAS-MAPK signaling pathway. Quantitative proteomics has been instrumental in identifying both direct substrates and scaffolding-dependent targets of SHP2, providing a comprehensive view of its cellular function. The detailed protocols and workflows presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of SHP2 inhibition in oncology and other disease areas.

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